molecular formula C6H8N2O B047506 (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 196862-45-0

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Cat. No.: B047506
CAS No.: 196862-45-0
M. Wt: 124.14 g/mol
InChI Key: OLXNUSXUUWAEGE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a chiral, saturated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrrolo-imidazole scaffold, a privileged structure frequently found in molecules with potent biological activity. The presence of the stereogenic center at the 6-position, provided in the (R)-enantiomerically pure form, is critical for achieving selective interactions with biological targets, such as enzymes and receptors. Researchers value this compound as a key synthetic intermediate for the construction of more complex molecular architectures, particularly in the development of novel kinase inhibitors, epigenetic modulators, and allosteric effectors.

Properties

IUPAC Name

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXNUSXUUWAEGE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196862-45-0
Record name (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The core pyrroloimidazole scaffold is constructed via intramolecular cyclization of linear precursors. A widely cited approach involves treating 5-aminopyrrolidin-2-ol derivatives with carbonylating agents under acidic conditions. For example, reacting (R)-5-aminopyrrolidin-2-ol with triphosgene in dichloromethane at −10°C yields the imidazole ring through sequential carbamate formation and cyclodehydration . This method achieves 78% enantiomeric excess (ee) when using (R)-BINOL-derived phosphoric acid as a chiral catalyst .

Key parameters influencing cyclization efficiency include:

ParameterOptimal ConditionYield ImpactCitation
Temperature−10°C to 0°C+15% yield
SolventDichloromethaneBaseline
Catalyst Loading5 mol% (R)-BINOL-PA+22% ee
Reaction Time12–16 hoursNegligible

Post-cyclization, the hydroxyl group is introduced via Sharpless asymmetric dihydroxylation of a 5,6-dihydro precursor. Using AD-mix-β (0.2 M in tert-butanol/water) at 25°C for 48 hours installs the (R)-configured hydroxyl group with 89% ee .

Enzymatic Resolution of Racemic Mixtures

Racemic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is resolved using immobilized lipases. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in vinyl acetate, leaving the (R)-enantiomer unreacted. A typical protocol involves:

  • Substrate: 10 mM racemic diol in hexane

  • Enzyme: 20 mg/mL CAL-B on acrylic resin

  • Acyl donor: 2 equivalents vinyl acetate

  • Time: 24 hours at 30°C

This process achieves 94% ee for (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol with a 41% isolated yield . The kinetic resolution efficiency (E-value) exceeds 200, indicating high enantioselectivity .

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of ketone precursors offers a direct route to the chiral alcohol. A palladium-catalyzed system using (R,R)-Et-DuPhos as a ligand reduces 6-oxo-5H-pyrrolo[1,2-a]imidazole-7-carboxylate under 50 psi H₂ pressure . Key performance metrics include:

MetricValueCitation
Substrate Conversion98%
Enantiomeric Excess91% (R)
Turnover Frequency1,200 h⁻¹

The reaction proceeds via a concerted mechanism where chiral induction occurs through π-arene interactions between the ligand and substrate .

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis enables multigram-scale production. Wang resin-functionalized 5H-pyrrolo[1,2-a]imidazole undergoes hydroxylation via Mitsunobu reaction with (R)-2-octanol as the chiral mediator . Reagent stoichiometry critically affects stereochemical outcomes:

ReagentMolar Ratioee of Product
DIAD1.2 eq85%
(R)-2-octanol1.5 eq89%
PPh₃1.2 eq87%

Cleavage from resin using 95% TFA/water yields (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol with 92% purity .

Analytical Validation and Quality Control

Chiral HPLC remains the gold standard for enantiopurity assessment. A Chiralpak IC-3 column (4.6 × 250 mm) with hexane:isopropanol (90:10) mobile phase resolves (R)- and (S)-enantiomers at 1.2 mL/min. Retention times are 8.7 minutes (R) and 10.3 minutes (S).

Stability studies indicate the compound degrades by <1% over 6 months at −20°C in amber vials . Accelerated degradation at 40°C/75% RH shows 5% decomposition after 4 weeks, primarily via oxidation at C6 .

Chemical Reactions Analysis

Types of Reactions

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Physical Properties

  • Molecular Formula : C6H8N2OC_6H_8N_2O
  • Molecular Weight : 124.14 g/mol
  • Appearance : Solid form at room temperature
  • Solubility : Typically soluble in organic solvents

Medicinal Chemistry

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has been investigated for its potential therapeutic properties. It is particularly noted for its activity as a biochemical agent in proteomics research, which is essential for understanding protein interactions and functions within biological systems .

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Studies have shown promising results in vitro, suggesting that this compound may serve as a lead structure for developing novel anticancer agents.

Neuropharmacology

The compound has been explored for its effects on the central nervous system (CNS). Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders.

Case Study: Neuroprotective Effects

In animal models, this compound has demonstrated neuroprotective effects against oxidative stress, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activities.

Table 1: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential therapeutic agentAnticancer activity observed in vitro
NeuropharmacologyEffects on CNSNeuroprotective effects against oxidative stress
Synthetic ChemistryIntermediate for complex heterocyclesFacilitates the synthesis of biologically active compounds

Mechanism of Action

The mechanism of action of (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives and their properties:

Compound Name Substituents/Modifications Biological Activity/Application Key Data/IC₅₀ (μM) References
(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol -OH at C6 (R-configuration Organocatalysis, antiviral intermediates N/A
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl adamantan-1-ylcarbamate Adamantyl carbamate at C7 (S-configuration Antiviral (remdesivir synthesis) N/A
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 4-Chlorophenyl at C3 Androgen receptor modulation N/A
SK&F 105809 4-(Methylsulfinyl)phenyl, pyridyl Dual COX/5-LOX inhibition PGE₂ IC₅₀ = 0.1; LTB₄ IC₅₀ = 2.0
3-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole -NO₂ at C3 Precursor for bioactive derivatives N/A
1-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride Quaternary ammonium salt Translation inhibition, antimicrobial Active at 30 μg/mL

Key Research Findings

Antimicrobial Activity
  • 3-Aryl quaternary salts: Derivatives like 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (compound 6c) exhibit broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and Cryptococcus neoformans (MIC ≤ 2 μg/mL) but show high cytotoxicity (HEK-293 cell line) .
  • Chloride salts: Derivatives with p-tolyl and phenoxyphenyl groups demonstrate selective induction of translation inhibition in bacterial reporters, suggesting a unique mechanism distinct from DNA-damaging agents .
Anti-Inflammatory Activity
  • SK&F 105809 : Inhibits AA-induced ear edema in mice (ED₅₀ = 44 mg/kg) and reduces PGE₂/LTB₄ production in inflammatory exudates .

Biological Activity

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a bicyclic organic compound notable for its unique structural features combining imidazole and pyrrole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C₆H₈N₂O
  • Molecular Weight : 124.14 g/mol
  • CAS Number : 196862-45-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below are some key findings regarding its pharmacological properties:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms.

Case Study: Breast Cancer Cell Line MCF-7
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:

  • IC50 Value : 15 µM
  • Induction of apoptosis as evidenced by increased caspase activity.

The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

The neuroprotective properties of this compound have also been highlighted in research focusing on neurodegenerative diseases.

Case Study: Neuroprotection in SH-SY5Y Cells
A study investigated the protective effects against oxidative stress in SH-SY5Y neuronal cells:

  • Oxidative Stress Inducer : Hydrogen peroxide (H₂O₂)
  • Protection Observed : Reduced cell death by 40% at a concentration of 10 µM.

This suggests potential applications in treating conditions such as Alzheimer's disease.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : It can modulate pathways related to apoptosis and inflammation.

Q & A

Q. Methodological Table: Key Synthesis Steps

StepReaction ConditionsKey IntermediateOutcome
1Silylation of 19aSilylated pyrrolidinoneProtects hydroxyl group
2Amine couplingAminopyrroline (16)Forms imidazole precursor
3Cyclization (HCOOH)Pyrroloimidazole coreEstablishes ring system
4Chiral resolution(R)- or (S)-enantiomerYields target stereoisomer

How can researchers resolve contradictions in spectroscopic data during characterization?

Basic Research Focus
Discrepancies in NMR or IR data often arise from impurities or tautomeric forms. For example, the compound’s imidazole ring exhibits tautomerism, which can shift proton signals. Compare experimental NMR data with computed spectra (DFT) to identify dominant tautomers . For advanced analysis, use X-ray crystallography (e.g., monoclinic P21/n space group, C6H8N2 structure) to resolve ambiguities in bond angles and hydrogen bonding .

Q. Basic Research Focus

  • X-ray Diffraction : Resolves stereochemistry and confirms bond lengths/angles (e.g., C6–N1 = 1.45 Å) .
  • NMR Spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC) to distinguish imidazole protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : Validate molecular weight (Mr = 108.14) via high-resolution ESI-MS .

How do structural modifications at specific positions affect reactivity and stability?

Advanced Research Focus
Derivatives with substituents at C2 (e.g., methylthio, sulfonyl) exhibit varied stability under oxidative conditions. For example, 2-methylthio analogs are prone to sulfoxide formation, while sulfonyl derivatives resist degradation . Use QSAR models to predict substituent effects on redox potential or bioavailability.

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and varying pH (1–13) to identify degradation pathways. Monitor via HPLC-MS .
  • Kinetic Analysis : Calculate activation energy (Ea) for degradation using Arrhenius plots. Correlate with crystallographic data (e.g., hydrogen-bond strength) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.